

Oxysophocarpine: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest		
Compound Name:	Oxysophocarpine	
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Abstract

Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, long used in traditional medicine.[1] This document provides a comprehensive technical overview of its chemical structure, physicochemical characteristics, and significant pharmacological properties. Special emphasis is placed on its neuroprotective, anti-cancer, and anti-inflammatory activities, detailing the underlying molecular mechanisms involving key signaling pathways such as MAPK and Nrf2/HO-1. This guide also includes detailed experimental protocols for in vitro assays and mandatory visualizations to facilitate further research and drug development efforts.

Chemical Structure and Identification

Oxysophocarpine is characterized by a tetracyclic quinolizidine core structure. It is an N-oxide derivative of sophocarpine.



Identifier	Value
IUPAC Name	(1R,2R,9S,13R,17S)-13-oxido-7-aza-13- azoniatetracyclo[7.7.1.0 ² ,7.0 ¹³ ,17]heptadec-4-en- 6-one
Canonical SMILES	C1CC2CN3C(CC=CC3=O)C4C2INVALID- LINK(CCC4)[O-]
Isomeric SMILES	C1C[C@H]2CN3INVALID-LINK [C@@H]4[C@H]2INVALID-LINK(CCC4)[O-]
InChI	InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5- 3-9-17(19)8-2-4-11(15(12)17)10- 16(13)14/h1,7,11-13,15H,2-6,8- 10H2/t11-,12+,13+,15-,17+/m0/s1
InChlKey	QMGGMESMCJCABO-JARXUMMXSA-N
CAS Number	26904-64-3

Physicochemical Properties

A summary of the key physicochemical properties of **oxysophocarpine** is presented below. Experimental data for properties such as melting and boiling points are not readily available in the cited literature; the table includes both reported and computationally predicted values.



Property	Value	Source
Molecular Formula	C15H22N2O2	[2]
Molecular Weight	262.35 g/mol	[2]
Appearance	Crystalline solid	[3]
Solubility	DMSO: 1 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 5 mg/ml	[3]
λтах	262 nm	[3]
Polar Surface Area	38.4 Ų	PubChem (Computed)
LogP (XLogP3)	1.2	PubChem (Computed)

Pharmacological Properties and Mechanisms of Action

Oxysophocarpine exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary pharmacological effects include neuroprotection, anti-cancer, and anti-inflammatory actions.

Neuroprotective Effects

OSC has demonstrated significant neuroprotective properties, particularly in models of ischemia-reperfusion injury.[4] It has been shown to protect neurons from damage induced by oxygen-glucose deprivation (OGD).[4]

The primary mechanism for this neuroprotection involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] In response to ischemic stress, the MAPK pathway is often over-activated, leading to inflammation and apoptosis.

Oxysophocarpine treatment has been shown to down-regulate the phosphorylation of key kinases in this pathway, including p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[4] This modulation helps to reduce the expression of pro-inflammatory mediators like TNF- α and IL-1 β , thereby mitigating neuronal damage.[4]



Another identified neuroprotective mechanism is the activation of the Nrf2/HO-1 signaling pathway.[5][6] By upregulating this pathway, OSC enhances the cellular antioxidant defense system, protecting neuronal cells from oxidative stress-induced apoptosis.[5][6]

Anti-Cancer Activity

Oxysophocarpine has been shown to inhibit the growth and metastasis of cancer cells, particularly in oral squamous cell carcinoma (OSCC).[2][3] The mechanism underlying this activity is linked to the inactivation of the Nrf2/HO-1 signaling pathway.[2][3] In many cancers, the Nrf2 pathway is overactive, promoting cell survival and resistance to therapy.[2] OSC reduces the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1), which in turn inhibits cancer cell proliferation, migration, and invasion, and induces apoptosis.[2][3]

Anti-Inflammatory and Analgesic Effects

OSC exhibits potent anti-inflammatory and analgesic properties.[3] It has been shown to reduce edema and inflammatory pain in animal models.[3] The anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1][7] Furthermore, OSC can suppress the NF- κ B signaling pathway, a central regulator of inflammation.[1][7]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the pharmacological properties of **oxysophocarpine**.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol describes an in vitro model of ischemia-reperfusion injury in primary cultured neurons or cell lines (e.g., BV-2 microglia, primary hippocampal neurons).[4][8]

 Cell Culture: Plate cells at a suitable density in 96-well plates or other culture vessels and culture under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.[8]



- OGD Induction: Wash the cells with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Replace the culture medium with deoxygenated, glucose-free medium. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (typically 2-3 hours).[8]
- Reperfusion and Treatment: Remove the cultures from the hypoxic chamber. Replace the OGD medium with normal, glucose-containing culture medium. Add Oxysophocarpine at desired concentrations (e.g., 1, 3, 5 μM) to the medium.[8]
- Incubation: Return the cells to a standard incubator (37°C, 5% CO₂) for a period of reperfusion (e.g., 24 hours).[8]
- Assessment: Evaluate cell viability and cytotoxicity using assays such as the MTT assay and LDH assay, respectively.



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Workflow for an in vitro OGD/R assay.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

- Cell Preparation: Following the OGD/R protocol or other treatment with **oxysophocarpine**, ensure cells are in a 96-well plate.
- MTT Addition: Add 10 μL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
- Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.



- Solubilization: Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure
 the absorbance at a wavelength of 570 nm using a microplate reader.

Protein Expression Analysis: Western Blot

This protocol is used to detect changes in the expression and phosphorylation of specific proteins, such as those in the MAPK pathway.[4][11]

- Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, total p38, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

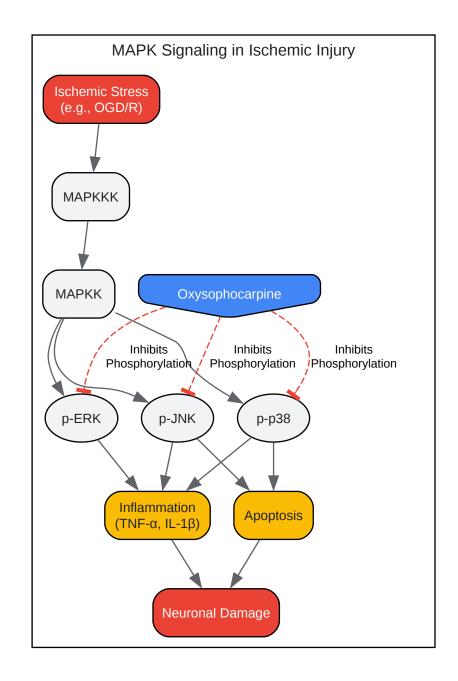
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Oxysophocarpine**.

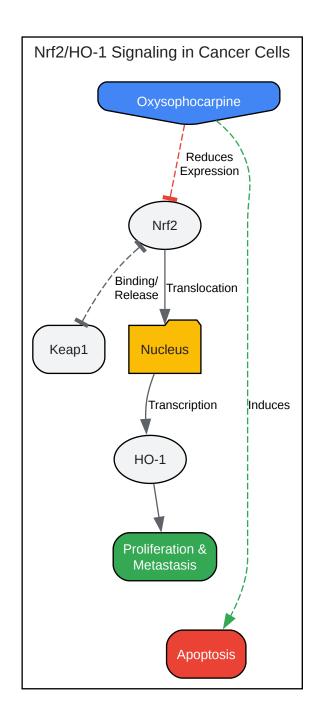


Modulation of the MAPK Pathway in Neuroprotection









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